N-(6-Formyl-4-(trifluoromethyl)pyridin-2-yl)acetamide
Description
N-(6-Formyl-4-(trifluoromethyl)pyridin-2-yl)acetamide is a chemical compound characterized by the presence of a pyridine ring substituted with a formyl group and a trifluoromethyl group
Properties
Molecular Formula |
C9H7F3N2O2 |
|---|---|
Molecular Weight |
232.16 g/mol |
IUPAC Name |
N-[6-formyl-4-(trifluoromethyl)pyridin-2-yl]acetamide |
InChI |
InChI=1S/C9H7F3N2O2/c1-5(16)13-8-3-6(9(10,11)12)2-7(4-15)14-8/h2-4H,1H3,(H,13,14,16) |
InChI Key |
GDHRENUQIXOPOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=N1)C=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Formyl-4-(trifluoromethyl)pyridin-2-yl)acetamide typically involves the reaction of 6-formyl-4-(trifluoromethyl)pyridine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and solvents that can be easily recycled also contributes to the efficiency and sustainability of the industrial process .
Chemical Reactions Analysis
Types of Reactions
N-(6-Formyl-4-(trifluoromethyl)pyridin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: N-(6-Carboxy-4-(trifluoromethyl)pyridin-2-yl)acetamide.
Reduction: N-(6-Hydroxymethyl-4-(trifluoromethyl)pyridin-2-yl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(6-Formyl-4-(trifluoromethyl)pyridin-2-yl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(6-Formyl-4-(trifluoromethyl)pyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
N-(3-Formyl-5-(trifluoromethyl)pyridin-2-yl)pivalamide: Similar structure but with a pivalamide group instead of an acetamide group.
2,2,2-Trifluoro-N-(6-fluoro-2-nitro-pyridin-3-yl)-acetamide: Contains a nitro group and a fluoro group, offering different reactivity and applications.
Uniqueness
N-(6-Formyl-4-(trifluoromethyl)pyridin-2-yl)acetamide is unique due to the combination of its formyl and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
